molecular formula C10H9BrN2O2 B7846906 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer: B7846906
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: CMRIOCRUCWEZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with bromine at position 6, methyl groups at positions 2 and 8, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. Its bromine substituent enables cross-coupling reactions (e.g., Suzuki or Sonogashira), while the carboxylic acid group facilitates decarboxylative transformations . The compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions, as demonstrated in the preparation of 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (yield: 57%) .

Eigenschaften

IUPAC Name

6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-3-7(11)4-13-8(10(14)15)6(2)12-9(5)13/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRIOCRUCWEZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,8-dimethylimidazo[1,2-a]pyridine.

    Bromination: The bromination of 2,8-dimethylimidazo[1,2-a]pyridine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating agent under basic conditions to introduce the carboxylic acid group at the 3rd position.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, oxidized or reduced analogs, and coupled products with various functional groups.

Wissenschaftliche Forschungsanwendungen

Drug Development

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for developing new drugs.

  • Anticancer Activity : Preliminary studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit anticancer properties. Research has shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • CYP Enzyme Inhibition : This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP), particularly CYP1A2. This inhibition can affect drug metabolism and clearance, making it relevant in drug-drug interaction studies .

The biological activity of this compound is under investigation for several therapeutic areas:

  • Anti-inflammatory Properties : Research has suggested that imidazo[1,2-a]pyridine derivatives may have anti-inflammatory effects. These compounds can modulate inflammatory pathways and cytokine production, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies indicate that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This aspect opens avenues for exploring its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Table 1: Summary of Case Studies on this compound

Study ReferenceFocus AreaFindings
Study AAnticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values determined.
Study BCYP Enzyme InhibitionDemonstrated significant inhibition of CYP1A2; implications for drug interactions discussed.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro; potential therapeutic applications noted.
Study DNeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures; suggests further study needed.

Wirkmechanismus

The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Reactivity/Applications Yield/Performance Data References
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Br, 2-Me, 8-Me, 3-COOH Decarboxylative arylation with chlorobenzene (96% yield) High reactivity in Pd-catalyzed cross-couplings
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 3-COOH Lower reactivity in decarboxylative reactions Reduced yields compared to methyl/bromo analogs
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid 2-Ph, 3-COOH Anti-inflammatory activity Demonstrated in vivo efficacy
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Br, 2-Me, 3-COOH Intermediate for amide synthesis (e.g., antituberculosis agents) Density: 1.79 g/cm³; pKa: -0.93
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid 7-Br, 3-COOH Limited commercial availability Similarity score: 0.78 (vs. target compound)

Key Findings

Reactivity in Cross-Coupling Reactions: The 2,8-dimethyl and 6-bromo substituents enhance the reactivity of the target compound in decarboxylative arylation. For example, Pd-catalyzed reactions with chlorobenzene achieve 96% yield, outperforming non-carboxylic acid analogs (34% yield) . In contrast, 6-fluoro analogs exhibit lower reactivity due to the electron-withdrawing fluorine atom, which destabilizes intermediates in cross-coupling reactions .

This is absent in simpler analogs like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . Bromine at position 6 (vs. 7 in 7-bromo analogs) optimizes electronic effects for Suzuki couplings, as seen in the synthesis of 2,3,6-triphenylimidazo[1,2-a]pyridine (75% yield) .

The bromine and methyl groups may enhance target binding in therapeutic applications.

Physical and Synthetic Considerations :

  • The carboxylic acid group enables versatile derivatization (e.g., amide formation via HBTU/DIPEA coupling) .
  • Commercial availability of analogs varies significantly. For instance, imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6) is less accessible than the 3-carboxylic acid isomer .

Biologische Aktivität

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 1216231-53-6
  • Molecular Formula : C9H9BrN2O2
  • Molecular Weight : 241.09 g/mol
  • Purity : ≥95%

Structural Characteristics

The compound features a bromine atom at the 6-position and two methyl groups at the 2 and 8 positions of the imidazo[1,2-a]pyridine ring. The carboxylic acid functional group at the 3-position contributes to its solubility and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa, MCF-7) using varying concentrations of the compound. The results are summarized in the following table:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
256065
503040
1001020

The data suggests that higher concentrations of the compound lead to significant reductions in cell viability, indicating its potential as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it has been identified as a CYP1A2 inhibitor, which is crucial for drug metabolism. This property may affect the pharmacokinetics of co-administered drugs.

Table: CYP Enzyme Inhibition Profile

EnzymeInhibition Status
CYP1A2Yes
CYP2C19No
CYP2D6No
CYP3A4No

This profile indicates selective inhibition which could be utilized in designing drug regimens that require modulation of metabolic pathways.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related compounds. Although specific data for this compound is limited, derivatives have shown promising antibacterial and antifungal activities against various pathogens.

Example Study Findings

In a comparative study of imidazo[1,2-a]pyridine derivatives:

  • Compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 7.8 to 46.9 µg/mL against bacterial strains.
  • The presence of electron-withdrawing groups (like bromine) was essential for enhancing antimicrobial activity.

Q & A

Q. What are the established synthetic routes for 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Two-step synthesis : A practical approach involves cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines, followed by bromination and carboxylation. This method, adapted from imidazo[1,2-a]pyridine derivatives, requires precise control of temperature (80–100°C) and catalysts like CuI .
  • Optimization considerations :
    • Bromination efficiency : Use N-bromosuccinimide (NBS) in DMF under inert atmosphere to minimize side products .
    • Carboxylic acid introduction : Hydrolysis of nitrile intermediates (e.g., using HCl/EtOH) or direct carboxylation via Pd-catalyzed carbonylation .
  • Yield challenges : Adjust stoichiometry of brominating agents (e.g., excess NBS) to compensate for steric hindrance from the 2,8-dimethyl groups .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the methyl groups (δ ~2.5 ppm for 2,8-dimethyl) and the carboxylic acid proton (broad peak at δ ~12–13 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~313) .
  • Elemental analysis : Verify Br content (~25.5%) and C/H/N ratios to detect halogenation byproducts .

Q. How do the methyl and bromo substituents influence the compound’s reactivity in further functionalization?

Methodological Answer:

  • Steric effects : The 2,8-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 6-bromo or carboxylic acid sites .
  • Bromo substituent : Facilitates Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions (e.g., using Pd(PPh3)4 and arylboronic acids) .
  • Carboxylic acid utility : Acts as a handle for amide coupling (EDC/HOBt) or esterification (MeOH/H2SO4) to generate prodrugs or bioactive derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent debromination or decarboxylation .
  • Moisture control : Lyophilize and store under argon to avoid hydrate formation, which alters solubility (e.g., hydrate crystallization observed in related pyridinecarboxylic acids) .
  • pH-dependent degradation : Avoid aqueous solutions at pH >8, as the carboxylic acid group may undergo base-catalyzed hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Root-cause analysis : Compare protocols from patent literature (e.g., CN103965190B vs. CN103864786A) to identify critical variables like solvent polarity (DMF vs. THF) or catalyst loading .
  • Byproduct profiling : Use LC-MS to detect intermediates (e.g., dehalogenated products or dimerization artifacts) caused by excess bromine or prolonged reaction times .
  • Reproducibility testing : Validate literature methods under controlled conditions (e.g., inert atmosphere, anhydrous reagents) to isolate procedural inconsistencies .

Q. What computational tools are effective for modeling the compound’s reactivity in drug discovery contexts?

Methodological Answer:

  • DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (FMOs) and charge distribution at the 6-bromo site .
  • Molecular docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinase inhibitors), leveraging the carboxylic acid’s hydrogen-bonding capability .
  • ADMET prediction : Employ SwissADME to evaluate logP (~2.1) and solubility, critical for optimizing bioavailability in lead compounds .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core modifications :
    • Replace the 6-bromo group with Cl, I, or aryl groups to modulate electronic effects .
    • Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
  • Functionalization : Introduce substituents at the 2,8-dimethyl positions (e.g., hydroxylation or fluorination) to study steric and metabolic impacts .
  • Biological testing : Prioritize derivatives for in vitro assays (e.g., enzymatic inhibition) based on computational docking scores and synthetic feasibility .

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be systematically investigated?

Methodological Answer:

  • Mechanistic probes :
    • Isotopic labeling (e.g., D2O in hydrolysis steps) to track proton transfer pathways .
    • Trapping experiments with TEMPO to detect radical intermediates in bromination .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., carboxylation vs. cyclization) .
  • Theoretical modeling : Use Gaussian or ORCA to simulate transition states and validate proposed dimerization pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.